molecular formula C10H8BrN7 B611135 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1337962-47-6

5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B611135
M. Wt: 306.127
InChI Key: ATFXVNUWQOXRRU-UHFFFAOYSA-N
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Description

5-Bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine is a compound with the molecular weight of 306.12 . The IUPAC name for this compound is 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine . The InChI code for this compound is 1S/C10H8BrN7/c11-7-8(12)15-10(18-6-2-4-14-18)16-9(7)17-5-1-3-13-17/h1-6H,(H2,12,15,16) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H8BrN7 . This indicates that the compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 7 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

  • Synthesis and Biological Activity Evaluation :

    • Novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
    • Synthesis of 4,5-dihydropyrazolines carrying a pyrimidine moiety showed potent biological activities, including antioxidant, anti-inflammatory, and analgesic activities compared to standard drugs (Adhikari et al., 2012).
    • Synthesized 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, using a methodology that could lead to potent Pim1 kinase inhibitors, showcased diverse biological activities (Jismy et al., 2020).
  • Antitubercular and Antimicrobial Studies :

    • Nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts were synthesized and showed potent in vitro antitubercular activity against Mycobacterium tuberculosis (Vavaiya et al., 2022).
    • Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives were synthesized, showing promising antibacterial and cytotoxic activities (Hassaneen et al., 2019).
  • Insecticidal and Antibacterial Potential :

    • Pyrimidine linked pyrazol-3-yl amines, synthesized under microwave irradiation, were evaluated for their insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).
  • Antiviral and Antitumor Activities :

    • Certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides were synthesized and found to have significant activity against viruses and leukemia cells, showcasing broad-spectrum antiviral and antitumor activities (Cottam et al., 1984).
  • Other Applications :

    • Novel polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine, like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, were synthesized and showed in vitro antibacterial properties (Abdel‐Latif et al., 2019).
    • Synthesized pyrazolo derivatives exhibited significant antitumor, antifungal, and antibacterial activities, identifying potential pharmacophore sites for these activities (Titi et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-2,6-di(pyrazol-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN7/c11-7-8(12)15-10(18-6-2-4-14-18)16-9(7)17-5-1-3-13-17/h1-6H,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFXVNUWQOXRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=NC(=C2Br)N)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine

CAS RN

1337962-47-6
Record name Taminadenant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337962476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAMINADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84I5UEP321
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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